molecular formula C10H10N4O2 B1260364 1-(3-Aminophenyl)-4-triazolecarboxylic acid methyl ester

1-(3-Aminophenyl)-4-triazolecarboxylic acid methyl ester

Cat. No. B1260364
M. Wt: 218.21 g/mol
InChI Key: ODJXAOSGBXOSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-aminophenyl)-4-triazolecarboxylic acid methyl ester is a member of triazoles.

Scientific Research Applications

Antimicrobial Activities

  • A study synthesized various triazole derivatives, including 1-(3-Aminophenyl)-4-triazolecarboxylic acid methyl ester, and evaluated their antimicrobial activities. Some derivatives showed good to moderate activities against test microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Evaluation

  • Novel di-triazoles were synthesized and their structures were confirmed using various spectral techniques. Some compounds demonstrated good antifungal activity only against yeast fungi (Ünver et al., 2008).
  • The synthesis of triazole derivatives was performed, and their antibacterial properties were studied. These derivatives included methyl esters of triazole-carboxylic acids (Iradyan et al., 2014).

Other Related Research

  • Research on 3,5-disubstituted 1,2,4-triazoles containing amino groups revealed methods for synthesizing these compounds through the thermal cyclization of N′-(1-iminoalkyl) hydrazides (Khromova et al., 2016).
  • A study focused on the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, based on methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids (Prokopenko et al., 2010).

properties

Product Name

1-(3-Aminophenyl)-4-triazolecarboxylic acid methyl ester

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 1-(3-aminophenyl)triazole-4-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)9-6-14(13-12-9)8-4-2-3-7(11)5-8/h2-6H,11H2,1H3

InChI Key

ODJXAOSGBXOSSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)C2=CC=CC(=C2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminophenyl)-4-triazolecarboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
1-(3-Aminophenyl)-4-triazolecarboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
1-(3-Aminophenyl)-4-triazolecarboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
1-(3-Aminophenyl)-4-triazolecarboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
1-(3-Aminophenyl)-4-triazolecarboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
1-(3-Aminophenyl)-4-triazolecarboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.